Methyl 6-bromoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromoindoline-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoindoline-2-carboxylate typically involves the bromination of indoline-2-carboxylate. One common method includes the reaction of indoline-2-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position of the indoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to control the reaction parameters. This ensures high yield and purity of the final product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of de-brominated or other reduced products.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
Methyl 6-bromoindoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of methyl 6-bromoindoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloroindoline-2-carboxylate
- Methyl 6-fluoroindoline-2-carboxylate
- Methyl 6-iodoindoline-2-carboxylate
Uniqueness
Methyl 6-bromoindoline-2-carboxylate is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
methyl 6-bromo-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-3,5,9,12H,4H2,1H3 |
InChI Key |
GCLXWFJBKONAAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.